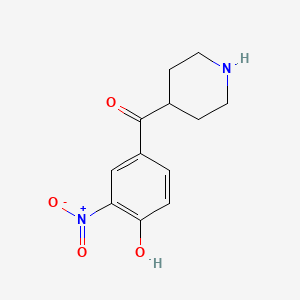
(4-Hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone is an organic compound that features a piperidine ring attached to a phenyl group substituted with hydroxy and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone typically involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxy-3-nitrobenzoic acid.
Reduction: Formation of 4-hydroxy-3-aminophenyl-piperidin-4-ylmethanone.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-Hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (4-Hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone exerts its effects involves interactions with specific molecular targets. The hydroxy and nitro groups play crucial roles in binding to enzymes or receptors, potentially inhibiting or activating biological pathways. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-nitrophenylacetic acid
- 4-Hydroxy-3-nitrophenylacetyl caproic acid
- 4-Hydroxy-3-nitrophenylacetic acid
Uniqueness
(4-Hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone is unique due to the presence of the piperidine ring, which distinguishes it from other similar compounds. This structural feature enhances its stability and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H14N2O4 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(4-hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone |
InChI |
InChI=1S/C12H14N2O4/c15-11-2-1-9(7-10(11)14(17)18)12(16)8-3-5-13-6-4-8/h1-2,7-8,13,15H,3-6H2 |
InChI Key |
FNOGJMVZGGPWEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















